

# Technical Guide: High-Precision Determination of Sodium Hydroxide Molarity via Primary Standard Titration

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## Compound of Interest

Compound Name: Sodium hydroxide

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**Abstract:** This document provides a comprehensive protocol for the accurate determination of **sodium hydroxide** (NaOH) solution molarity, a critical parameter in numerous research, development, and quality control settings. The methodology centers on the standardization of NaOH against potassium hydrogen phthalate (KHP), a primary standard of high purity and stability. Detailed experimental procedures, data handling, and calculation methodologies are presented to ensure high-fidelity results for researchers, scientists, and drug development professionals.

## Introduction

In quantitative chemical analysis, particularly within pharmaceutical and biotechnological laboratories, the precise concentration of volumetric solutions is paramount for the accuracy and reproducibility of experimental outcomes. **Sodium hydroxide** (NaOH), a strong base, is a common titrant; however, it is not a primary standard. Solid NaOH is hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere, which prevents its mass from being measured accurately to prepare a standard solution directly.<sup>[1][2]</sup> Therefore, solutions of NaOH must be standardized against a primary standard to determine their exact concentration.<sup>[3]</sup>

This guide details the standardization of a **sodium hydroxide** solution using potassium hydrogen phthalate ( $\text{KHC}_8\text{H}_4\text{O}_4$ ), commonly abbreviated as KHP.<sup>[2]</sup> KHP is an ideal primary standard because it is a non-hygroscopic, crystalline solid that is stable, available in high purity,

and has a relatively high molar mass (204.22 g/mol), which minimizes weighing errors.[4] The standardization is achieved through an acid-base titration, a procedure used to determine the concentration of an analyte by reacting it with a solution of known concentration.[5] The reaction between the monoprotic acid KHP and the strong base NaOH proceeds in a 1:1 stoichiometric ratio, allowing for a straightforward calculation of the NaOH molarity once the equivalence point is reached.[6][7]

Reaction Equation:  $\text{KHC}_8\text{H}_4\text{O}_4 (\text{aq}) + \text{NaOH} (\text{aq}) \rightarrow \text{KNaC}_8\text{H}_4\text{O}_4 (\text{aq}) + \text{H}_2\text{O} (\text{l})$ [2]

The endpoint of the titration, which approximates the equivalence point, is visualized using phenolphthalein, an acid-base indicator that exhibits a sharp color change from colorless to pink in the pH range of 8.2 to 10.0.[8][9]

## Experimental Protocol

This section provides a detailed methodology for the preparation of reagents and the execution of the titration to standardize an approximately 0.1 M NaOH solution.

## Materials and Reagents

- Potassium Hydrogen Phthalate (KHP): Primary standard grade (ACS, 99.95-100.05%), dried at 110°C for at least 2 hours and cooled in a desiccator.[6][10]
- **Sodium Hydroxide** (NaOH): Reagent grade, ~0.1 M aqueous solution.
- Phenolphthalein Indicator Solution: 0.5% w/v in 50% ethanol/water.[6]
- Deionized (DI) Water: Boiled for at least 5 minutes to remove dissolved CO<sub>2</sub> and cooled to room temperature.[11]
- Equipment:
  - Analytical balance (±0.0001 g readability)
  - 50 mL Class A burette
  - 250 mL Erlenmeyer flasks (x3)

- Volumetric flasks, pipettes, beakers
- Magnetic stirrer and stir bar
- Burette clamp and stand

## Procedure

### Step 1: Preparation of KHP Primary Standard Samples

- Accurately weigh, to four decimal places, approximately 0.7 to 0.9 grams of dried KHP into three separate 250 mL Erlenmeyer flasks.[\[12\]](#) Record the exact mass of each sample.
- To each flask, add approximately 50-75 mL of boiled, cooled deionized water.[\[12\]](#)
- Add a magnetic stir bar to each flask and stir gently until the KHP has completely dissolved.
- Add 2-3 drops of phenolphthalein indicator solution to each flask.[\[2\]](#) The solution should remain colorless.

### Step 2: Preparation of the Burette

- Rinse a clean 50 mL burette twice with small portions (~5 mL) of the NaOH solution to be standardized.[\[3\]](#)[\[12\]](#)
- Fill the burette with the NaOH solution, ensuring the tip is free of air bubbles.
- Record the initial volume reading to the nearest 0.01 mL.

### Step 3: Titration

- Place the first Erlenmeyer flask containing the dissolved KHP sample on the magnetic stirrer.
- Begin adding the NaOH titrant from the burette to the KHP solution while continuously stirring. Add the titrant rapidly at first, then slow to a drop-wise addition as the pink color begins to persist for longer periods at the point of addition.[\[2\]](#)
- Rinse the inner walls of the flask with a small amount of DI water to ensure any splashed titrant reacts.[\[12\]](#)

- The endpoint is reached when the first faint, but persistent, pink color appears and remains for at least 30 seconds throughout the mixed solution.[8][12]
- Record the final burette volume to the nearest 0.01 mL.
- Repeat the titration (Step 3) for the other two KHP samples. For high precision, the calculated molarities should agree closely.

## Data Presentation and Calculation

The molarity of the NaOH solution is calculated for each trial using the precise mass of KHP and the volume of NaOH titrant consumed.

### Calculation Formula

The fundamental calculation involves a stoichiometric conversion from the mass of KHP to the molarity of NaOH.

- Calculate Moles of KHP:
  - $\text{Moles of KHP} = \text{Mass of KHP (g)} / \text{Molar Mass of KHP (g/mol)}$
  - The molar mass of KHP ( $\text{KHC}_8\text{H}_4\text{O}_4$ ) is 204.22 g/mol .[4]
- Determine Moles of NaOH:
  - From the 1:1 reaction stoichiometry,  $\text{Moles of NaOH} = \text{Moles of KHP}$ . [7]
- Calculate Molarity of NaOH:
  - $\text{Molarity of NaOH (mol/L)} = \text{Moles of NaOH} / \text{Volume of NaOH (L)}$
  - The volume of NaOH used is the final burette reading minus the initial burette reading. Convert this volume from mL to L by dividing by 1000.[6]

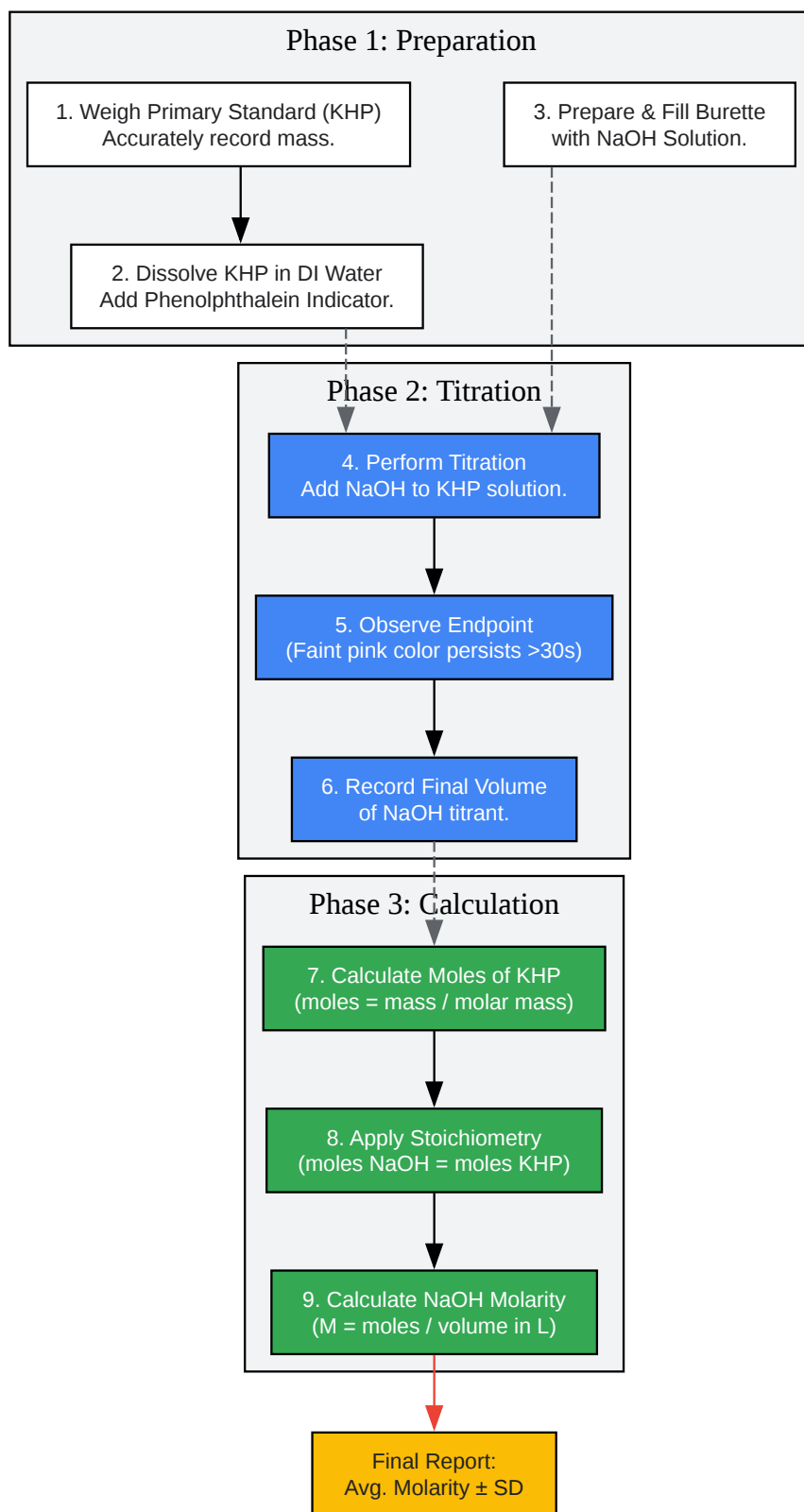
### Sample Data Table

The following table presents sample data from a typical standardization experiment for an approximately 0.1 M NaOH solution.

Trial	Mass of KHP (g)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOH (mL)	Moles of KHP (mol)	Molarity of NaOH (mol/L)
1	0.8255	0.10	40.55	40.45	0.004042	0.1000
2	0.8312	0.25	41.15	40.90	0.004070	0.0995
3	0.8198	0.50	40.68	40.18	0.004014	0.0999
Average Molarity: 0.0998						
Std. Deviation: 0.00026						

## Workflow Visualization

The logical flow of the standardization process, from preparation to final calculation, is critical for ensuring procedural accuracy and is outlined in the diagram below.



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Caption: Workflow for the standardization of a **sodium hydroxide** solution.

## Conclusion

The standardization of **sodium hydroxide** solution against primary standard potassium hydrogen phthalate is a fundamental and essential procedure in analytical chemistry. Adherence to the detailed protocol outlined in this guide, including careful weighing, precise volume measurements, and correct endpoint determination, will yield a highly accurate and reliable molarity for the NaOH solution. This standardized solution can then be confidently used as a titrant in a wide range of applications, from quality control assays in drug manufacturing to various research and development protocols where precise stoichiometry is required.

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